6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazole ring fused with a thiadiazole ring. Its structure features a 4-chlorophenyl group at position 6 and a 1-methyl-3-piperidinyl substituent at position 2. This compound belongs to the triazolothiadiazole class, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The piperidinyl moiety may influence pharmacokinetics, such as metabolic stability and solubility.
Properties
Molecular Formula |
C15H16ClN5S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16ClN5S/c1-20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(22-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
LVHGGVBIHUIUAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Amino-3-mercaptotriazole Derivatives
- Starting Materials: Substituted benzoic acids (e.g., 4-chlorobenzoic acid) and hydrazine hydrate.
- Procedure: Benzoic acid derivatives are first converted into corresponding esters, then reacted with hydrazine hydrate to form hydrazine derivatives. Subsequent treatment with carbon disulfide in the presence of potassium hydroxide yields potassium dithiocarbazinate, which cyclizes with excess hydrazine hydrate to produce 4-amino-3-mercaptotriazoles (e.g., 4-amino-3-mercaptotriazole bearing chlorophenyl groups).
Step 2: Formation of the Triazolothiadiazine Core
- Reactants: 4-Amino-3-mercaptotriazoles (from Step 1) and appropriate bielectrophiles such as α-chloropropenone, phenacyl bromides, or α-tosyloxy ketones.
- Reaction Conditions: Reflux in acetic acid with heteropolyacids or sodium hydride as base.
- Outcome: Cyclocondensation yields the fused heterocyclic core, incorporating the chlorophenyl group at specific positions, and the piperidinyl group can be introduced via subsequent substitution reactions or as part of the initial precursor.
Example Synthetic Scheme
| Step | Reaction | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of hydrazine derivatives | Benzoic acid esters + hydrazine hydrate | Reflux in ethanol | Moderate to high yield |
| 2 | Formation of potassium dithiocarbazinate | CS₂ + KOH | Ethanol | Quantitative |
| 3 | Cyclization to 4-amino-3-mercaptotriazole | Hydrazine hydrate | Reflux | High yield |
| 4 | Condensation with α-bromo ketones | 4-Amino-3-mercaptotriazole + α-bromoketone | Reflux in acetic acid | Good yields |
| 5 | Cyclocondensation to form heterocycle | Intermediate + heteropolyacid | Reflux | Yields vary (30–60%) |
Key Considerations and Optimization
- Substituent Effects: Electron-withdrawing groups like chlorine on the phenyl ring influence reactivity and yields.
- Reaction Conditions: Mild reflux conditions and the use of heteropolyacids improve selectivity.
- Yield Optimization: Purification via recrystallization from ethanol or acetic acid enhances product purity.
Verification and Literature Support
- The synthetic routes align with recent literature, including the approach by Foroughifar et al., who utilized Schiff’s bases and ethyl chloroacetate with sodium hydride to synthesize similar heterocycles.
- The methodology described is consistent with the synthesis of 3,6-disubstituted-triazolo[3,4-b]thiadiazoles, with modifications to incorporate specific substituents like the chlorophenyl and piperidinyl groups.
Data Tables and Research Findings
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic structure and electron-rich triazole-thiadiazole moieties.
2.1 Nucleophilic and Electrophilic Reactions
-
Base-mediated reactions : Attack on electrophilic positions in the thiadiazole ring (e.g., S-atom substitution).
-
Cyclization : Formation of fused rings via reaction with reagents like POCl₃ .
-
Alkylation/Alkylation : Introduction of alkyl groups to modify lipophilicity.
2.2 Derivatization Reactions
Examples include:
-
Oxidation/reduction of substituents (e.g., piperidine ring functionalization).
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | POCl₃, reflux | Formation of thiadiazole core |
| Alkylation | Alkyl halides, bases | Substituted derivatives |
| Esterification | Bromodiethyl malonate | Ethyl ester derivatives |
Biological Activity and Mechanism
While the query focuses on chemical reactions, brief insights into biological relevance contextualize the compound’s synthesis goals:
3.1 Antimicrobial Activity
Derivatives of triazolo[3,4-b] thiadiazoles exhibit moderate to good antibacterial/antifungal activity, attributed to their heterocyclic cores .
3.2 Enzyme Modulation
The piperidine substituent enhances lipophilicity, potentially improving interactions with biological targets (e.g., enzymes or receptors).
Structural Similarity and Reaction Trends
Comparative analysis with related compounds highlights reactive trends:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved would vary based on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in triazolothiadiazoles occur at positions 3 and 4. Below is a comparative analysis of substituent impacts:
Key Observations :
- Position 3 : Bulky substituents (e.g., diphenylmethyl, naphthoxy) enhance anti-inflammatory activity but may reduce solubility. Piperidinyl groups (target compound) balance lipophilicity and metabolic stability.
- Position 6: Chlorophenyl derivatives consistently show anticancer/anti-inflammatory activity.
Anticancer Activity :
- CPNT: Demonstrated 50 mg/kg efficacy in mice with Ehrlich ascitic carcinoma, restoring hematological parameters and inhibiting angiogenesis .
Anti-Inflammatory Activity :
Toxicity :
- CPNT : Mild hepatic/nephrotoxicity at therapeutic doses .
- 4a : Minimal lipid peroxidation and gastrointestinal irritation .
Physicochemical and Pharmacokinetic Properties
Key Insight : The piperidinyl group in the target compound may improve aqueous solubility compared to bulkier substituents (e.g., naphthoxy), enhancing oral bioavailability.
Biological Activity
6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound belonging to the class of triazolothiadiazoles. These compounds have garnered attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring fused with a thiadiazole ring. The presence of the chlorophenyl and piperidinyl groups enhances its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways in biological systems. The following mechanisms have been identified:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that it can affect the mitotic activity of cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and death .
- Antimicrobial Effects : Preliminary studies suggest that triazolothiadiazoles possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Anticancer Studies
A significant body of research has been conducted to evaluate the anticancer potential of triazolothiadiazole derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against 60 cancer cell lines at the National Cancer Institute (NCI). Results indicated that these compounds demonstrated substantial growth inhibition in leukemia and breast cancer cell lines .
- Case Study : A derivative exhibited an IC50 value indicating effective inhibition against MDA-MB-468 breast cancer cells. The study highlighted that modifications in the substituents on the thiadiazole ring could enhance anticancer activity .
Antimicrobial Activity
Research has also explored the antimicrobial properties of triazolothiadiazoles:
- In Vitro Testing : Various derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Data Table: Biological Activities
Q & A
Basic: What are the standard synthetic protocols for preparing 6-(4-chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach is:
Intermediate Preparation : React 4-chlorophenyl-substituted precursors (e.g., 5-(4-chlorophenyl)pyrazole-3-carboxylic acid derivatives) with thiosemicarbazides to form triazole-thiol intermediates.
Cyclization : Treat intermediates with POCl₃ or other cyclizing agents to form the triazolo-thiadiazole core.
Piperidinyl Substitution : Introduce the 1-methyl-3-piperidinyl group via nucleophilic substitution or coupling reactions.
Key purification steps include column chromatography and recrystallization. Characterization requires ¹H NMR, IR, and elemental analysis to confirm structure and purity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identifies proton environments, confirming substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C-S stretching at ~680 cm⁻¹ for thiadiazole rings) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S, Cl content).
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced studies may use X-ray crystallography (as in related triazolo-thiadiazoles) to resolve bond angles and crystal packing .
Advanced: How can molecular docking predict the biological targets of this compound?
Methodological Answer:
Target Selection : Prioritize enzymes with known triazolo-thiadiazole interactions (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6) .
Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina), accounting for protonation states.
Docking Simulation : Analyze binding affinities (ΔG values) and interactions (hydrogen bonds with active-site residues like Tyr118).
Validation : Compare results with experimental IC₅₀ data from antifungal assays. Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Advanced: What strategies resolve contradictions in biological activity data across derivatives?
Methodological Answer:
Contradictions often stem from substituent effects. Systematic approaches include:
SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 2,6-dichlorophenyl analogs). Higher lipophilicity from chlorophenyl groups may enhance membrane permeability .
Dose-Response Analysis : Ensure consistent assay conditions (e.g., MIC values for antifungal activity).
Meta-Analysis : Aggregate data from multiple studies (e.g., triazolo-thiadiazoles with piperidinyl groups show 2–5× higher activity than pyrrolidinyl analogs) .
Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target specificity .
Basic: What are the common biological activities associated with this compound’s structural analogs?
Methodological Answer:
Triazolo-thiadiazoles exhibit:
- Antifungal Activity : Inhibition of lanosterol 14α-demethylase (e.g., MIC = 8–32 µg/mL against Candida albicans) .
- Antibacterial Effects : Disruption of bacterial cell walls (e.g., 50% inhibition of E. coli at 25 µM) .
- Anti-inflammatory Potential : COX-2 inhibition (IC₅₀ ~10 µM) via π-π stacking interactions .
Activity varies with substituents: Electron-withdrawing groups (e.g., Cl) enhance target binding, while bulky groups (e.g., adamantyl) reduce solubility .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .
Catalyst Use : Add K₂CO₃ or Et₃N to deprotonate thiol groups, accelerating cyclization.
Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and side-product formation.
Workflow Example :
| Step | Reagent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | POCl₃ | 110 | 6 | 65 |
| Substitution | 1-methylpiperidine | 60 | 12 | 78 |
Post-reaction, use TLC to monitor progress and adjust stoichiometry for >70% overall yield .
Advanced: What computational methods aid in predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity (LogP ~3.5 for 4-chlorophenyl derivatives), critical for blood-brain barrier penetration .
- pKa Prediction : Tools like ACD/Labs predict basicity (piperidinyl N: pKa ~8.5), informing solubility in physiological buffers.
- DFT Studies : Optimize geometry at B3LYP/6-31G* level to compute dipole moments (~5.2 D) and electrostatic potential maps, guiding salt formation for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
